1,2,4-Triazin-3(2H)-one, 4,5-dihydro-6-phenyl-
Overview
Description
1,2,4-Triazin-3(2H)-one, 4,5-dihydro-6-phenyl- is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a heterocyclic organic compound that contains a triazine ring, and it has been synthesized using various methods.
Scientific Research Applications
Magnetic and Thermal Expansion Properties
Research has shown that discotic mesogens containing the benzo[e][1,2,4]triazinyl radical as the central unit exhibit interesting magnetic behaviors and thermal expansion properties. Depending on the substituent at the N(1) position, these compounds display different modes of thermal expansion and magnetic behavior, attributed to variations in molecular organization. Such properties are crucial for developing new materials with specific magnetic or thermal characteristics (Jasiński et al., 2016).
Coordination Chemistry
The 1-phenyl-3-(pyrid-2-yl)benzo[e][1,2,4]triazinyl compound, a stable N,N'-chelating radical ligand, has been synthesized and characterized, showcasing its application in coordination chemistry. This compound forms a coordination complex with Cu(hfac)2·2H2O, revealing strong ferromagnetic metal-radical interactions. This study highlights the potential of 1,2,4-triazinyl radicals in designing new materials with desirable magnetic properties (Morgan et al., 2014).
Liquid Crystalline Properties
Semiperfluorinated 1,3,5-triazine derivatives have been synthesized and found to exhibit lamellar, columnar, and cubic mesophases. These compounds' thermotropic liquid crystalline properties have been thoroughly investigated, revealing their potential in designing new liquid crystalline materials that could find applications in displays and other optical devices (Kohlmeier et al., 2006).
Organic Electronics
1,3,5-Triazine derivatives have been employed as novel electron transport materials in high-efficiency electrophosphorescent organic light-emitting diodes (OLEDs). These materials, by virtue of their electron-donating substituents, have demonstrated excellent capabilities in confining Ir(ppy)3 triplet excitons, leading to significantly enhanced external electroluminescent quantum efficiency and energy conversion efficiency. Such advancements are crucial for the development of more efficient and durable OLEDs (Inomata et al., 2004).
properties
IUPAC Name |
6-phenyl-4,5-dihydro-2H-1,2,4-triazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9-10-6-8(11-12-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMREWHCHKZSDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354623 | |
Record name | 1,2,4-Triazin-3(2H)-one, 4,5-dihydro-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Triazin-3(2H)-one, 4,5-dihydro-6-phenyl- | |
CAS RN |
78831-00-2 | |
Record name | 1,2,4-Triazin-3(2H)-one, 4,5-dihydro-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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